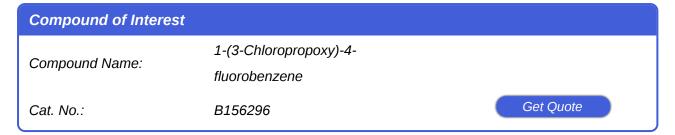


1-(3-Chloropropoxy)-4-fluorobenzene molecular weight and formula

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Technical Guide: 1-(3-Chloropropoxy)-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Chloropropoxy)-4-fluorobenzene is a fluorinated aromatic ether that serves as a key intermediate in organic synthesis. Its bifunctional nature, possessing both a reactive chloropropyl chain and a fluorinated phenyl ring, makes it a valuable building block for the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. The presence of the fluorine atom can significantly influence the metabolic stability, lipophilicity, and binding affinity of the final compounds. This guide provides a comprehensive overview of its chemical properties, a representative synthetic protocol, and its primary application as an alkylating agent.

Chemical and Physical Properties

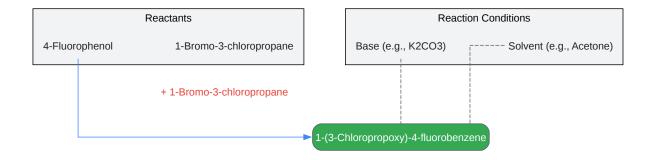
The fundamental properties of **1-(3-Chloropropoxy)-4-fluorobenzene** are summarized below.



Property	Value	Citations
Molecular Formula	C ₉ H ₁₀ ClFO	[1][2][3]
Molecular Weight	188.63 g/mol	[1][2][3]
CAS Number	1716-42-3	[1][2]
Appearance	Clear yellowish to orange liquid	
Boiling Point	118-120 °C at 10 mmHg	_
Synonyms	3-(4-Fluorophenoxy)propyl chloride, 3-Chloropropyl 4- fluorophenyl ether	[2]

Synthesis and Reactions Synthetic Pathway

1-(3-Chloropropoxy)-4-fluorobenzene is typically synthesized via a Williamson ether synthesis. This reaction involves the deprotonation of 4-fluorophenol to form a phenoxide, which then acts as a nucleophile to attack an electrophilic 1,3-dihalopropane, such as 1-bromo-3-chloropropane. The general reaction scheme is depicted below.



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Caption: Williamson Ether Synthesis of the target compound.

Role as an Alkylating Agent

The primary utility of **1-(3-Chloropropoxy)-4-fluorobenzene** in drug development and organic synthesis is as an alkylating agent.[4] The terminal chlorine on the propoxy chain is a good leaving group, allowing the molecule to introduce the 3-(4-fluorophenoxy)propyl moiety to various nucleophiles, such as amines, thiols, and carbanions. This versatility makes it a crucial reagent for constructing more elaborate molecular architectures.

Experimental Protocols

The following is a representative experimental protocol for the use of **1-(3-Chloropropoxy)-4-fluorobenzene** in an N-alkylation reaction, a common step in the synthesis of pharmaceutical intermediates. This protocol is adapted from procedures for similar alkylating agents.[5][6]

Objective: To synthesize an N-alkylated product using **1-(3-Chloropropoxy)-4-fluorobenzene**.

Materials:

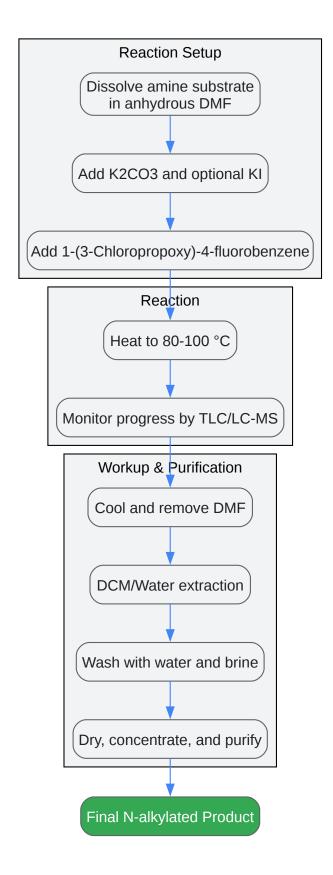
- A nucleophilic substrate (e.g., a primary or secondary amine-containing compound)
- 1-(3-Chloropropoxy)-4-fluorobenzene
- Potassium carbonate (K₂CO₃), anhydrous
- Potassium iodide (KI) (optional, as a catalyst)
- N,N-Dimethylformamide (DMF), anhydrous
- Dichloromethane (DCM)
- · Deionized water
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:



- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the amine substrate (1.0 equivalent) in anhydrous DMF.
- Addition of Reagents: Add anhydrous potassium carbonate (1.5-2.0 equivalents) to the solution. If desired, add a catalytic amount of potassium iodide (0.1 equivalents).
- Addition of Alkylating Agent: Add **1-(3-Chloropropoxy)-4-fluorobenzene** (1.1-1.2 equivalents) to the stirred suspension.
- Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or LC-MS). The reaction is typically complete within 12-24 hours.
- Workup:
 - Cool the reaction mixture to room temperature.
 - Remove the DMF by distillation under reduced pressure.
 - To the residue, add dichloromethane and water.
 - Separate the organic phase.
- Extraction and Purification:
 - Wash the organic layer sequentially with water and brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
 - The product can be further purified by standard techniques such as column chromatography or crystallization.





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